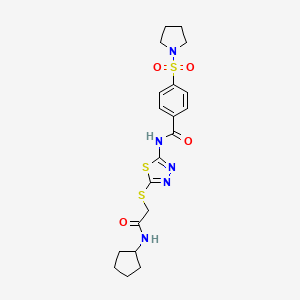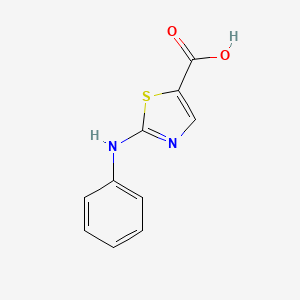![molecular formula C20H22FN3O4S B2662325 5-(2-fluorobenzyl)-N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide CAS No. 1008092-12-3](/img/structure/B2662325.png)
5-(2-fluorobenzyl)-N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . It contains a sulfonamide group, which is known for its wide range of pharmacological activities . The compound also includes a fluorobenzyl group .
Synthesis Analysis
Quinoxaline derivatives can be synthesized by adopting green chemistry principles . For instance, quinoxalines can be formed by condensing ortho-diamines with 1,2-diketones . In 2018, Kumar et al. introduced the microwave technique as a powerful green energy source for the synthesis of diverse imidazo[1,2-a]quinoxalines .Molecular Structure Analysis
The molecular structure of this compound includes a quinoxaline core, which is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It also contains a sulfonamide group, which involves a central sulfur atom, doubly bonded to two oxygens and bonded to a nitrogen atom .Chemical Reactions Analysis
Quinoxaline derivatives have been involved in various chemical reactions. For instance, they can undergo oxidation, nitration, diazotization, alkylation, addition, condensation, and substitution reactions .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “5-(2-fluorobenzyl)-N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide” (also known as “5-[(2-fluorophenyl)methyl]-N-methoxy-N-methyl-4-oxo-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide”), focusing on six unique applications:
Anticancer Agents
This compound, due to its quinoxaline scaffold, shows potential as an anticancer agent. Quinoxaline derivatives have been extensively studied for their ability to inhibit the growth of cancer cells. The presence of the fluorobenzyl group may enhance its binding affinity to cancer cell receptors, making it a promising candidate for developing new chemotherapy drugs .
Antimicrobial Activity
Quinoxaline derivatives are known for their broad-spectrum antimicrobial properties. This compound could be explored for its effectiveness against various bacterial and fungal strains. The sulfonamide group in the structure is particularly significant, as sulfonamides are well-known for their antibacterial properties .
Anti-inflammatory Agents
The compound’s structure suggests potential anti-inflammatory properties. Quinoxaline derivatives have been reported to inhibit enzymes involved in the inflammatory process, such as cyclooxygenase (COX). This makes the compound a candidate for developing new anti-inflammatory drugs .
Neuroprotective Agents
Research indicates that quinoxaline derivatives can act as neuroprotective agents. This compound could be investigated for its potential to protect neurons from damage, which is crucial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Organic Electronics
The compound’s structure suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Quinoxaline derivatives have been used in the development of materials for these technologies due to their electronic properties.
Recent advances in the synthesis and reactivity of quinoxaline Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives Quinoxalines: Synthesis, Reactions, Mechanisms and Structure Neuroprotective effects of quinoxaline derivatives : Antiviral activity of quinoxaline derivatives : Photodynamic therapy applications of quinoxaline derivatives : Fluorescent properties of quinoxaline derivatives : Organic electronics applications of quinoxaline derivatives
Mécanisme D'action
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, sulfonamides generally work as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .
Safety and Hazards
Propriétés
IUPAC Name |
5-[(2-fluorophenyl)methyl]-N-methoxy-N-methyl-4-oxo-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4S/c1-22(28-2)29(26,27)15-9-10-17-19(12-15)24(13-14-6-3-4-7-16(14)21)20(25)18-8-5-11-23(17)18/h3-4,6-7,9-10,12,18H,5,8,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIULWDSTUXTIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(OC)S(=O)(=O)C1=CC2=C(C=C1)N3CCCC3C(=O)N2CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-fluorobenzyl)-N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate](/img/structure/B2662251.png)

![N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2662254.png)

![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2662256.png)


![Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2662261.png)



![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2662265.png)